molecular formula C14H24O B14419175 2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one CAS No. 87394-40-9

2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one

Cat. No.: B14419175
CAS No.: 87394-40-9
M. Wt: 208.34 g/mol
InChI Key: IVDQZEFTBHODCQ-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C15H26O It is a cyclohexanone derivative, characterized by the presence of multiple methyl groups and a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbut-3-en-2-ol with a cyclohexanone derivative in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate carbocation and subsequent cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl and butenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4-Trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one is unique due to its specific combination of methyl and butenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research purposes.

Properties

CAS No.

87394-40-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2,4,4-trimethyl-2-(2-methylbut-3-en-2-yl)cyclohexan-1-one

InChI

InChI=1S/C14H24O/c1-7-13(4,5)14(6)10-12(2,3)9-8-11(14)15/h7H,1,8-10H2,2-6H3

InChI Key

IVDQZEFTBHODCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)(C)C(C)(C)C=C)C

Origin of Product

United States

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